5-Bromo-2-fluorophenacyl bromide
Overview
Description
5-Bromo-2-fluorophenacyl bromide: is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorophenacyl bromide can be synthesized through the bromination of 2-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon disulfide. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorophenacyl bromide is used as a reagent in organic synthesis to introduce the phenacyl group into various molecules. It is also used in the preparation of other fluorinated and brominated compounds .
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorophenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the phenacyl group is highly reactive and can be replaced by various nucleophiles. This reactivity allows the compound to modify other molecules and exert its effects. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Phenacyl Bromide: A similar compound without the fluorine substitution.
2-Fluorophenacyl Bromide: A compound with only the fluorine substitution.
5-Bromo-2-chlorophenacyl Bromide: A compound with a chlorine substitution instead of fluorine.
Comparison: 5-Bromo-2-fluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications compared to similar compounds. The fluorine atom also imparts unique electronic properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQGINGLFWTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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